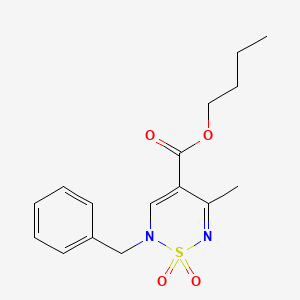

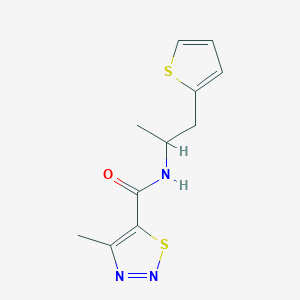

Butyl 2-benzyl-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Butyl 2-benzyl-5-methyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate, is a derivative of the thiadiazine class, which is known for its diverse biological activities. Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms within a ring structure. They have been extensively studied due to their potential pharmacological properties, including antibacterial and antifungal activities .

Synthesis Analysis

The synthesis of thiadiazine derivatives often involves the interaction of isodithiobiurets with isocyanodichlorides. For instance, a series of 2-tert-butylimino-3-hepta-O-benzoyl-β-D-lactosylimino-4-S-benzyl-6-arylimino-2,3-dihydro-1,3,5-thiadiazines were synthesized through the reaction of 1-aryl-5-hepta-O-benzoyl-β-D-lactosyl-2-S-benzyl-2,4-isodithiobiurets with tert-butyl isocyanodichloride . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of thiadiazine derivatives is characterized by the presence of a six-membered ring containing nitrogen and sulfur atoms. X-ray crystallography is a common technique used to elucidate the structures of such compounds . The molecular structure is crucial as it can influence the biological activity of the compound. For example, the spatial arrangement of substituents around the thiadiazine ring can affect its interaction with biological targets .

Chemical Reactions Analysis

Thiadiazine derivatives can undergo various chemical reactions, including cyclization and alkylation. The reaction conditions, such as the amount of carbon disulfide, play a significant role in determining the reaction pathway and the final products . These reactions are important for modifying the chemical structure of thiadiazine derivatives to enhance their biological properties or to create new compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazine derivatives, such as solubility, thermal stability, and reactivity, are influenced by their molecular structure. For example, the thermal stability of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid was studied using derivatographic analysis to determine the optimal conditions for obtaining its anhydrous form without unwanted decomposition . These properties are essential for the practical application of thiadiazine derivatives in pharmaceutical formulations and for understanding their behavior in biological systems.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Heterocycles : The compound can be synthesized through the reaction of di-tert-butyl-thiodiimine with malonyl chloride, resulting in derivatives of 3,5-dioxo-1,2,6-thiadiazine (Wittmann et al., 1969).

Catalytic Applications : It has been used as a catalyst in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives, showcasing its potential in catalysis (Khazaei et al., 2016).

Structural and Physical Properties

Structure Analysis : X-ray crystallography has been applied to determine the structure of 1,2,6-thiadiazine 1,1-dioxides, confirming the nonplanar nature of the ring (Busby, 1990).

Ring Contraction Studies : Acid and/or thermal mediated ring contraction of thiadiazines has been observed, providing insights into the reactivity and stability of these compounds (Kalogirou et al., 2016).

Applications in Drug Research

Anti-HIV Activity : Some derivatives of thiadiazines have shown inhibitory activity against HIV-2 replication, suggesting potential medicinal applications (Liu et al., 2008).

Anticancer Properties : Novel benzothiadiazinyl derivatives have been synthesized and exhibited moderate to good inhibitory activity against various cancer cell lines (Kamal et al., 2011).

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

特性

IUPAC Name |

butyl 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-3-4-10-22-16(19)15-12-18(23(20,21)17-13(15)2)11-14-8-6-5-7-9-14/h5-9,12H,3-4,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWFXBQMRSPYFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate](/img/structure/B2505513.png)

![4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B2505516.png)

![N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide](/img/structure/B2505517.png)

![Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate](/img/structure/B2505518.png)

![N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2505521.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2505530.png)

![3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2505531.png)